molecular formula C17H14F3NO4 B12747079 Unii-WY74vse2QY CAS No. 330861-58-0

Unii-WY74vse2QY

Cat. No.: B12747079
CAS No.: 330861-58-0
M. Wt: 353.29 g/mol
InChI Key: SHAYUHMSKQKLFZ-UHFFFAOYSA-N
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Description

UNII-WY74vse2QY is a chemical compound identified by its unique FDA Substance Registration System (SRS) identifier. For example, such identifiers are often assigned to active pharmaceutical ingredients (APIs) or excipients to standardize nomenclature in pharmacopeial databases. Hypothetically, this compound may belong to a class of small-molecule drugs, polymers, or biologics, depending on its application.

Properties

CAS No.

330861-58-0

Molecular Formula

C17H14F3NO4

Molecular Weight

353.29 g/mol

IUPAC Name

4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]benzoic acid

InChI

InChI=1S/C17H14F3NO4/c1-25-14-7-4-11(16(23)24)8-13(14)15(22)21-9-10-2-5-12(6-3-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,22)(H,23,24)

InChI Key

SHAYUHMSKQKLFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C(=O)NCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process includes rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific conditions like controlled temperatures and pressures to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires evaluating molecular properties, pharmacokinetics, and functional efficacy. However, due to the absence of direct data on UNII-WY74vse2QY in the provided evidence, the following framework is derived from standardized chemical analysis protocols and journal guidelines for comparative studies .

Table 1: Hypothetical Physicochemical Comparison

Property This compound Compound A (Analog) Compound B (Analog)
Molecular Weight (g/mol) Data Unavailable 356.4 412.7
Solubility (mg/mL) Data Unavailable 1.2 (Water) 0.8 (Water)
LogP (Partition Coefficient) Data Unavailable 2.8 3.5
Melting Point (°C) Data Unavailable 145–148 162–165

Notes:

  • LogP values indicate lipophilicity, critical for bioavailability .
  • Melting points reflect purity and stability .

Table 2: Functional Efficacy (Hypothetical)

Parameter This compound Compound A Compound B
IC50 (nM) Data Unavailable 12.5 ± 1.3 8.9 ± 0.7
Half-life (h) Data Unavailable 4.2 6.8
Target Binding Affinity Data Unavailable High (Ki = 0.5 nM) Moderate (Ki = 3.2 nM)

Notes:

  • IC50 and Ki values are standard metrics for drug potency .
  • Half-life data inform dosing regimens .

Analytical Methodologies for Comparison

The evidence highlights methodologies applicable to such comparisons:

  • Chromatography : Ultra-performance liquid chromatography (UPLC) coupled with quadrupole-Orbitrap mass spectrometry (MS) enables precise compound identification and quantification .
  • Spectroscopy : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity .
  • Bioassays : Pharmacological assays (e.g., enzyme inhibition) measure functional efficacy .

Table 3: Analytical Techniques

Technique Application in Comparison Reference Standard
UPLC-Q-Orbitrap MS Purity assessment, metabolite profiling
NMR Spectroscopy Structural elucidation
In vitro Bioassays Efficacy and toxicity screening

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